(E)-Desmethyldoxepin

Catalog No.
S626402
CAS No.
1225-56-5
M.F
C18H19NO
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Desmethyldoxepin

CAS Number

1225-56-5

Product Name

(E)-Desmethyldoxepin

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10-

InChI Key

HVKCEFHNSNZIHO-YBEGLDIGSA-N

SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Synonyms

demethyldoxepin, desmethyldoxepin, desmethyldoxepin hydrochloride, desmethyldoxepin, (E)-isomer, desmethyldoxepin, (Z)-isomer, nordoxepin

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

(E)-Desmethyldoxepin, also known as N-desmethyldoxepin or nordoxepin, is an organic compound that serves as a significant active metabolite of the tricyclic antidepressant doxepin. It is characterized by its molecular formula C18H19NOC_{18}H_{19}NO and a molar mass of approximately 265.36 g/mol. This compound exists as a colorless solid and is notable for its pharmacological activity, particularly in the treatment of depression and anxiety disorders. The compound is formed primarily through the N-demethylation of doxepin, predominantly catalyzed by the enzyme cytochrome P450 2C19, with minor contributions from other enzymes such as CYP1A2 and CYP2C9 .

The exact mechanism by which (E)-Desmethyldoxepin exerts its antidepressant effect is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including serotonin and norepinephrine, which are implicated in mood regulation []. (E)-Desmethyldoxepin may act by inhibiting the reuptake of these neurotransmitters, allowing them to remain active in the synaptic cleft for a longer duration and potentially improving mood.

(E)-Desmethyldoxepin is a metabolite of the tricyclic antidepressant (TCA) doxepin . It is formed in the body when doxepin is broken down by the liver . While not directly used as a medication itself, (E)-desmethyldoxepin is an active metabolite, meaning it contributes to the therapeutic effects of doxepin .

Mechanism of Action

Research suggests that (E)-desmethyldoxepin, like doxepin, works by affecting various neurotransmitters in the brain, including serotonin, norepinephrine, and histamine . These neurotransmitters play a crucial role in regulating mood, sleep, and other functions.

Studies have shown that (E)-desmethyldoxepin acts as a reuptake inhibitor for serotonin and norepinephrine . This means it prevents these neurotransmitters from being reabsorbed by neurons too quickly, allowing them to remain active in the space between neurons for a longer duration, potentially leading to improved mood and other therapeutic effects.

Research on Therapeutic Effects

(E)-Desmethyldoxepin has been the subject of research investigating its potential therapeutic effects in various conditions:

  • Depression: Several studies have explored the role of (E)-desmethyldoxepin in the antidepressant effects of doxepin. While some studies suggest that it contributes significantly , others indicate a more complex interaction between doxepin and its metabolites .
  • Anxiety: Limited research suggests that (E)-desmethyldoxepin might play a role in the anxiolytic (anti-anxiety) effects of doxepin, but further investigation is needed .
, which can be categorized as follows:

  • Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
  • Reduction: Less common but can occur under specific conditions using reducing agents like sodium borohydride.
  • Substitution: Involves the replacement of functional groups, often facilitated by chemical reagents such as halogens or alkylating agents.

The major products formed from these reactions include hydroxylated metabolites and N-demethylated products .

The biological activity of (E)-desmethyldoxepin is primarily associated with its role as a norepinephrine reuptake inhibitor. It enhances neurotransmission by inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This mechanism is similar to that of doxepin but with greater potency and selectivity towards norepinephrine transporters compared to serotonin transporters. Studies indicate that (E)-desmethyldoxepin may exhibit stereoselectivity, with the Z-isomer generally showing greater potency than the E-isomer .

The synthesis of (E)-desmethyldoxepin primarily involves the following steps:

  • Starting Material: Doxepin is used as the precursor.
  • N-Demethylation: The process is catalyzed mainly by CYP2C19 in the liver, with minor contributions from CYP1A2 and CYP2C9.
  • Purification: The resulting compound is purified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

This method allows for both laboratory synthesis and industrial production of (E)-desmethyldoxepin .

(E)-Desmethyldoxepin has several applications in pharmacology:

  • Antidepressant Therapy: It is utilized in treating major depressive disorder due to its potent norepinephrine reuptake inhibition.
  • Anxiolytic Effects: Its ability to modulate neurotransmitter levels makes it effective for anxiety-related disorders.
  • Research: The compound serves as a valuable tool in studying neurotransmitter dynamics and receptor interactions in neuropharmacology.

Its unique properties make it a focal point in ongoing research into more effective antidepressants with fewer side effects .

Interaction studies involving (E)-desmethyldoxepin have shown that it interacts with various enzymes and proteins within the body. It primarily binds to norepinephrine transporters, inhibiting their function and thereby enhancing norepinephrine levels in synaptic clefts. Additionally, it has been noted that genetic variations affecting cytochrome P450 enzyme activity can significantly influence drug metabolism and efficacy, leading to variability in therapeutic outcomes among individuals .

Several compounds share structural or functional similarities with (E)-desmethyldoxepin. Here are some notable examples:

Compound NameStructure TypePrimary ActivityUnique Features
DoxepinTricyclic AntidepressantNorepinephrine & Serotonin Reuptake InhibitionParent compound; broader spectrum of action
AmitriptylineTricyclic AntidepressantNorepinephrine & Serotonin Reuptake InhibitionMore potent antihistamine effects
NortriptylineTricyclic AntidepressantNorepinephrine Reuptake InhibitionLess sedative than doxepin
ClomipramineTricyclic AntidepressantSerotonin Reuptake InhibitionGreater serotonin selectivity

(E)-Desmethyldoxepin's uniqueness lies in its higher potency as a norepinephrine reuptake inhibitor compared to its parent compound, doxepin, and its distinct stereoisomeric composition which influences its pharmacological profile .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.146664230 g/mol

Monoisotopic Mass

265.146664230 g/mol

Heavy Atom Count

20

UNII

SB853T8Y6O

Related CAS

2887-91-4 (hydrochloride)

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

Other CAS

67035-76-1

Metabolism Metabolites

Nordoxepin has known human metabolites that include 2-Hydroxynordoxepin.
Nordoxepin is a known human metabolite of doxepin.

Wikipedia

Nordoxepin

Dates

Modify: 2023-08-15

Explore Compound Types